2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol
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Overview
Description
2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This compound is characterized by a benzopyran ring fused with a dihydro structure and an ethan-1-ol group attached to the 6th position of the benzopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 6-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran using a reducing agent such as sodium borohydride in the presence of a suitable solvent like ethanol. The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 6-(2-hydroxyethyl)-3,4-dihydro-2H-1-benzopyran using a palladium on carbon catalyst. The reaction is conducted under high pressure and temperature conditions to achieve high yields. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethanal.
Reduction: 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethane.
Substitution: 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethyl chloride.
Scientific Research Applications
2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzopyran derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways, thereby reducing the production of reactive oxygen species. Additionally, it may interact with specific enzymes and receptors involved in inflammatory responses, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Chroman: A structurally similar compound with a benzopyran ring but lacking the ethan-1-ol group.
Coumarin: Another benzopyran derivative known for its anticoagulant properties.
Flavonoids: A large class of benzopyran derivatives with diverse biological activities.
Uniqueness
2-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol is unique due to the presence of the ethan-1-ol group, which imparts specific chemical reactivity and biological activity. This functional group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
145760-40-3 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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